molecular formula C13H8O2S B12519953 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one

2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one

Cat. No.: B12519953
M. Wt: 228.27 g/mol
InChI Key: RBJUYMGFIGINOV-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one is a synthetic compound of significant interest in medicinal and materials chemistry, combining a benzothiophene core with a furan moiety through a methylidene bridge. The benzothiophene scaffold is recognized as a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities including antimicrobial and anticancer properties. Specifically, derivatives similar to this compound have been screened against Staphylococcus aureus , with some showing promising activity against drug-resistant strains such as methicillin-resistant S. aureus (MRSA) . Concurrently, the incorporation of the furan ring is a common strategy in the design of bioactive molecules and functional materials, as this heterocycle is found in various pharmaceuticals and is considered a platform chemical derived from renewable resources . The specific molecular architecture of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one, featuring a planar, conjugated system, suggests potential for exploration in multiple research domains. Beyond its potential biological applications, this structure could be investigated as a corrosion inhibitor for metals in acidic environments, a known application for various hydrazone and furan-containing compounds , or as a building block for the synthesis of more complex heterocyclic systems . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-1-benzothiophen-3-one

InChI

InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)16-12(13)8-9-4-3-7-15-9/h1-8H

InChI Key

RBJUYMGFIGINOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one typically involves two key components:

  • Construction of the benzothiophen-3-one core structure
  • Introduction of the furan-2-ylmethylidene moiety through condensation chemistry

Multiple synthetic strategies can be employed to achieve these transformations, with the Knoevenagel condensation being central to forming the exocyclic double bond between the two heterocyclic units.

Knoevenagel Condensation as a Key Synthetic Step

Theoretical Basis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, resulting in α,β-unsaturated compounds. This reaction is particularly valuable for the synthesis of compounds containing C=C bonds.

The reaction is typically catalyzed by weak bases or acids and proceeds through the following general mechanism:

  • Deprotonation of the active methylene compound
  • Nucleophilic attack on the carbonyl carbon
  • Dehydration to form the alkene

Standard Procedure for Knoevenagel Condensation

A general procedure for synthesizing 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one via Knoevenagel condensation would involve:

  • Reaction of 1-benzothiophen-3-one with furan-2-carbaldehyde
  • Use of a suitable base catalyst (piperidine, triethylamine)
  • Selection of an appropriate solvent system
  • Control of reaction temperature and time

Based on similar reactions reported in the literature, the procedure can be detailed as follows:

1-Benzothiophen-3-one (1 equivalent) and furan-2-carbaldehyde (1.1-1.3 equivalents) are dissolved in an appropriate solvent (ethanol, toluene, or dichloromethane). A catalytic amount of base (typically piperidine or triethylamine, 0.1-0.3 equivalents) is added, and the reaction mixture is stirred at room temperature or under reflux conditions for 1-4 hours. The progress of the reaction is monitored by TLC until completion. The product is then isolated by filtration or column chromatography and purified by recrystallization from an appropriate solvent.

Optimization of Reaction Conditions

Various parameters can be optimized to improve the yield and selectivity of the Knoevenagel condensation for preparing 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one:

Parameter Optimization Range Effect on Reaction
Solvent Ethanol, THF, DCM, Water, Toluene Polar protic solvents generally favor the reaction
Catalyst Piperidine, Triethylamine, K₂CO₃ Base strength affects reaction rate and selectivity
Temperature RT to reflux (65-100°C) Higher temperatures accelerate the reaction
Reaction Time 0.5-4 hours Longer times may lead to side reactions
Catalyst Loading 5-30 mol% Affects reaction rate and economical aspects

Based on similar Knoevenagel condensations reported for heterocyclic compounds, an optimal protocol might involve using ethanol as the solvent with piperidine (10 mol%) as the catalyst at 65°C for about 1-2 hours.

Alternative Catalytic Systems for Knoevenagel Condensation

Heterogeneous Catalysis

Recent advances in green chemistry have led to the development of heterogeneous catalysts for Knoevenagel condensation, which offer advantages in terms of catalyst recovery and reuse. Several catalytic systems that could be applicable to the synthesis of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one include:

Metal-Based Catalysts

Ag@TiO₂ nanocomposites have shown excellent catalytic activity for Knoevenagel condensations of various aldehydes with active methylene compounds. These catalysts allow the reaction to proceed efficiently in ethanol at 65°C and can be reused for multiple cycles with minimal loss of activity.

The procedure using Ag@TiO₂ catalyst would involve:

  • Mixing 1-benzothiophen-3-one (0.5 g, ~2.5 mmol) with furan-2-carbaldehyde (0.24 g, ~2.5 mmol)
  • Adding Ag@TiO₂ catalyst (50 mg)
  • Stirring the mixture in ethanol (20 mL) at 65°C for 1-3 hours
  • Filtering out the catalyst and evaporating the solvent to obtain the product

Similar heterocyclic aldehydes, particularly furan-2-carbaldehyde, have been reported to give yields of approximately 50% after 1 hour, improving to 90% after 3 hours using this catalytic system.

Bio-Based Catalysts

Agro-waste extracts have emerged as environmentally friendly alternatives for catalyzing Knoevenagel condensations. These green catalysts, derived from various plant materials, provide a basic medium suitable for the reaction.

A procedure using agro-waste extract would involve:

  • Preparing the catalyst extract from agricultural waste
  • Combining 1-benzothiophen-3-one (1 mmol) with furan-2-carbaldehyde (1 mmol)
  • Adding 3 mL of the prepared extract
  • Stirring at room temperature for 45-60 minutes
  • Isolating the product by filtration

This method offers advantages in terms of sustainability and direct product isolation without organic solvent extraction.

Preparation of the 1-Benzothiophen-3-one Precursor

The synthesis of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one requires the preparation of 1-benzothiophen-3-one as a key precursor. Several methods can be employed for this purpose:

From o-Mercaptobenzaldehydes or Derivatives

One approach involves the cyclization of o-mercaptobenzaldehydes or related compounds. A typical procedure would include:

  • Reaction of o-mercaptobenzaldehyde with chloroacetone under basic conditions
  • Cyclization to form 2-acetylbenzothiophene
  • Oxidation to yield 1-benzothiophen-3-one

From Thiophene Derivatives

Alternative approaches may involve the construction of the benzothiophene system from appropriately substituted thiophene derivatives, followed by oxidation to introduce the ketone functionality.

One-Pot Synthetic Approaches

A more efficient approach for preparing 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one could involve one-pot methodologies that minimize isolation steps and maximize yields.

Sequential One-Pot Synthesis

Based on methodologies developed for analogous compounds, a sequential one-pot synthesis could be designed:

  • Generation of 1-benzothiophen-3-one in situ
  • Addition of furan-2-carbaldehyde and a suitable base catalyst
  • Continuation of the reaction to form the target compound

This approach would be particularly advantageous for scale-up purposes and process efficiency.

Three-Component One-Pot Synthesis

For even greater synthetic efficiency, a three-component coupling could be envisioned. This might involve the reaction of:

  • A suitable o-mercaptobenzaldehyde or derivative
  • An activated acetylene compound
  • Furan-2-carbaldehyde

Under appropriate conditions (catalyst, solvent, temperature), these components could assemble to form the target compound in a single operation.

Purification and Characterization

Purification Methods

Purification of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one can be achieved through:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate, or toluene)
  • Column chromatography using silica gel with hexanes-ethyl acetate gradients
  • Preparative thin-layer chromatography for small-scale preparations

Characterization Data

The characterization of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one typically includes:

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) would show characteristic signals for:

    • Aromatic protons of the benzothiophene ring (δ ~7.3-8.0 ppm)
    • Furan ring protons (δ ~6.5-7.5 ppm)
    • Methyidene proton (δ ~7.8-8.0 ppm as a singlet)
  • ¹³C NMR (100 MHz, CDCl₃) would display signals for:

    • Carbonyl carbon (δ ~185-190 ppm)
    • Quaternary carbons of the heterocyclic rings
    • Aromatic and olefinic carbons
  • IR spectroscopy would show characteristic bands for:

    • C=O stretching (~1650-1700 cm⁻¹)
    • C=C stretching (~1600-1650 cm⁻¹)
    • Aromatic C-H stretching (~3000-3100 cm⁻¹)
  • Mass spectrometry would confirm the molecular weight of 228.27 g/mol

Physical Properties
  • Melting point (typically in the range of 70-80°C based on similar compounds)
  • Appearance: pale yellow solid
  • Solubility in common organic solvents

Comparative Analysis of Preparation Methods

The following table provides a comparative analysis of the various methods for preparing 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one:

Method Advantages Limitations Expected Yield Reaction Time
Traditional Knoevenagel (homogeneous base) Simple procedure, well-established Requires base, product purification 70-90% 1-4 hours
Ag@TiO₂ catalyzed Knoevenagel Recyclable catalyst, greener approach Requires preparation of catalyst 85-95% 1-3 hours
Agro-waste extract catalysis Environmentally friendly, sustainable Variable catalyst composition 75-90% 0.75-2 hours
One-pot sequential synthesis Fewer isolation steps, process efficiency Complex reaction control 60-80% 2-6 hours
Three-component coupling Highest atom economy, single operation Most challenging to optimize 40-70% 3-8 hours

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

A. Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiophene derivatives, including 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one. These compounds exhibit selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of protein kinases that regulate cell growth and survival. For instance, compounds similar to 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one have shown efficacy in inhibiting cRaf kinase, which is implicated in several malignancies .

B. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacteria and fungi. Research has demonstrated that benzothiophene derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

  • Case Study : A study highlighted the synthesis of various benzothiophene derivatives and their evaluation against Gram-positive and Gram-negative bacteria, showcasing significant antibacterial activity .

A. Antioxidant Properties

Benzothiophene derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and damage caused by free radicals. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a crucial role.

B. Antiviral Activity

Recent investigations have identified potential antiviral properties for compounds similar to 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one, particularly against viruses like SARS-CoV-2. The mechanism involves inhibition of viral replication through interaction with viral proteins .

Data Tables

Biological Activity Target Pathway Effectiveness Reference
AnticancercRaf KinaseHigh
AntimicrobialBacterial MembraneModerate
AntioxidantOxidative StressHigh
AntiviralViral ReplicationSignificant

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting cellular processes. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 2-[(4-Propan-2-yloxyphenyl)methylidene]-1-benzothiophen-3-one ()
  • Structure : The benzothiophen-3-one core is substituted with a 4-isopropoxyphenyl group.
  • Key Differences: The furan ring in the target compound is replaced with a phenyl group bearing an isopropoxy substituent. The isopropoxy group introduces steric bulk and lipophilicity, which may enhance solubility in non-polar solvents compared to the furan derivative.
  • Molecular Formula : C₁₈H₁₆O₂S (vs. C₁₂H₈O₂S for the target compound).
  • Electronic Effects: The isopropoxy group is electron-donating via resonance, but less pronounced than the furan’s oxygen.
Compound B : 2-Benzyl-2-[(1,1,1-triphenyl-λ⁵-phosphanylidene)amino]-2,3-dihydrobenzo[b]furan-3-one ()
  • Structure: A benzofuran-3-one core with a phosphanylidene amino group and benzyl substituent.
  • Key Differences: The sulfur atom in the target compound’s benzothiophenone is replaced with an oxygen atom (benzofuran-3-one).
  • Molecular Formula: C₃₃H₂₆NO₂P (vs. C₁₂H₈O₂S for the target compound).

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~216.26 g/mol ~296.38 g/mol ~523.54 g/mol
Core Structure Benzothiophen-3-one Benzothiophen-3-one Benzofuran-3-one
Substituent Furan-2-ylmethylidene 4-Isopropoxyphenylmethylidene Phosphanylidene amino + benzyl
Polarity Moderate (S, O atoms) Lower (bulky isopropoxy) High (P=O, N groups)
Potential Applications Corrosion inhibition (inferred) Pharmaceuticals (inferred) Coordination chemistry

Functional and Application-Based Comparisons

Corrosion Inhibition
  • The furan group may facilitate physical adsorption on metal surfaces via π-electron interactions .
  • Compound A : The isopropoxyphenyl group’s hydrophobicity could reduce aqueous solubility, limiting corrosion inhibition efficacy compared to the furan derivative.
Electronic and Quantum Chemical Properties
  • Target Compound: Density functional theory (DFT) studies (analogous to ) would predict a lower HOMO-LUMO gap due to the conjugated furan and benzothiophenone system, enhancing reactivity in charge-transfer processes.
  • Compound B: The phosphanylidene amino group introduces lone pairs from nitrogen and phosphorus, enabling coordination with transition metals, a feature absent in the sulfur-containing target compound.

Structural and Crystallographic Insights

  • Target Compound : Tools like SHELX () and Mercury () would resolve its crystal packing. The sulfur atom in benzothiophen-3-one may engage in S···π interactions, distinct from the O···π interactions in benzofuran derivatives.
  • Compound A : The isopropoxy group’s steric bulk likely disrupts planar stacking, reducing crystallinity compared to the furan analogue.

Adsorption and Surface Interactions

  • Target Compound : Likely follows a physical adsorption model (Langmuir isotherm) similar to FMHC (), where the furan’s electron density promotes adhesion to metal surfaces.
  • Compound B : The phosphanylidene group could enable chemisorption via P=O or N–metal bonds, offering stronger surface binding than physical adsorption.

Biological Activity

2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the synthesis, biological evaluation, and specific activities of this compound, with a focus on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which consists of a furan moiety linked to a benzothiophene core. The synthesis typically involves the condensation of furan derivatives with benzothiophene under specific conditions to yield the desired product. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activity Overview

Research indicates that compounds related to 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one exhibit a range of biological activities, including:

  • Anticancer Activity : Numerous studies have demonstrated its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of several bacterial strains.

The anticancer properties of 2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one are primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the modulation of key proteins associated with cell survival and death, such as Bcl-2 and Bax.

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the compound against several cancer cell lines, including:
    • Leukemia (K-562) : Inhibition rate of 56.84%
    • Non-small cell lung cancer (NCI-H460) : Inhibition rate of 80.92%
    • Colon cancer (HCT-116) : Inhibition rate of 72.14%
    These results suggest that the compound effectively inhibits cell proliferation across diverse cancer types .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound leads to down-regulation of anti-apoptotic proteins while up-regulating pro-apoptotic factors, indicating a clear apoptotic pathway activation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. For instance:

  • It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesInhibition Rate (%)
AnticancerK-562 (Leukemia)56.84
NCI-H460 (Lung Cancer)80.92
HCT-116 (Colon Cancer)72.14
AntimicrobialStaphylococcus aureus4 µg/mL (MIC)

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